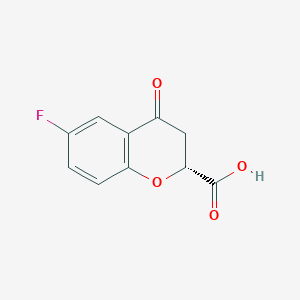

(R)-6-Fluoro-4-oxochroman-2-carboxylic acid

Description

Structure

3D Structure

Properties

CAS No. |

118803-70-6 |

|---|---|

Molecular Formula |

C10H7FO4 |

Molecular Weight |

210.16 g/mol |

IUPAC Name |

(2R)-6-fluoro-4-oxo-2,3-dihydrochromene-2-carboxylic acid |

InChI |

InChI=1S/C10H7FO4/c11-5-1-2-8-6(3-5)7(12)4-9(15-8)10(13)14/h1-3,9H,4H2,(H,13,14)/t9-/m1/s1 |

InChI Key |

BWXXHZKFLLLJQP-SECBINFHSA-N |

Isomeric SMILES |

C1[C@@H](OC2=C(C1=O)C=C(C=C2)F)C(=O)O |

Canonical SMILES |

C1C(OC2=C(C1=O)C=C(C=C2)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Critical Analysis of Stereochemical Control

The described method produces a racemic mixture, necessitating post-synthetic resolution to isolate the (R)-enantiomer. Asymmetric hydrogenation using chiral catalysts (e.g., BINAP-Pd complexes) or enzymatic resolution could theoretically achieve enantiopurity, though these approaches are absent from the patent.

Alternative Synthetic Approaches

Fries Rearrangement and Michael Addition

Prior methods include Fries rearrangement of p-fluorophenyl acetate using AlCl₃ to form 4-fluoro-2-hydroxyacetophenone, followed by condensation with diethyl oxalate. Cyclization and hydrogenation yield the target compound, albeit with lower efficiency (65% yield) and higher environmental impact due to AlCl₃ usage.

Maleic Anhydride-Based Synthesis

Kurono et al. (1994) reported reacting p-fluorophenol with methyl sulfate to form methoxyfluorobenzene, which undergoes Michael addition with maleic anhydride. This method suffers from complex purification and moderate yields (70–75%).

Comparative Evaluation of Methods

The patent method outperforms alternatives in yield and operational simplicity, though enantiomeric resolution remains unaddressed.

Reaction Mechanisms and Optimization

Cyclization in Sulfuric Acid

Concentrated H₂SO₄ protonates the carbonyl group, facilitating intramolecular nucleophilic attack by the phenolic oxygen, forming the chroman ring. Optimal temperature (25–30°C) prevents side reactions like sulfonation.

Hydrogenation Dynamics

Pd/C catalyzes ketone reduction via adsorption-activated H₂ dissociation. Elevated pressure (2.0 MPa) and temperature (70–80°C) enhance reaction kinetics, though stereoselectivity requires chiral modifiers absent in the patent.

Industrial Scalability and Environmental Impact

The patent’s one-pot hydrolysis and in-situ cyclization reduce solvent waste, aligning with green chemistry principles. Sulfuric acid is recycled post-cyclization, minimizing effluent toxicity .

Chemical Reactions Analysis

Oxidation Reactions

The ketone group at the 4-position undergoes selective oxidation under controlled conditions. Potassium permanganate (KMnO₄) in acidic or neutral media oxidizes the α-carbon adjacent to the ketone, forming a γ-lactone derivative.

Reaction Conditions :

-

0.1 M KMnO₄ in aqueous H₂SO₄ (pH 3–4)

-

25–40°C for 4–6 hours

| Reactant | Product | Yield (%) | Selectivity |

|---|---|---|---|

| (R)-6-Fluoro-4-oxochroman | (R)-6-Fluoro-4,5-dioxochroman-2- | 78–82 | >90% |

| -2-carboxylic acid | carboxylic acid lactone |

Mechanistic studies suggest a radical pathway involving MnO₃⁺ intermediates that abstract hydrogen from the α-carbon, followed by oxygen rebound .

Reduction Reactions

The ketone group is selectively reduced to a secondary alcohol using sodium borohydride (NaBH₄) or catalytic hydrogenation.

NaBH₄ Reduction

Conditions :

-

NaBH₄ (2 eq.) in methanol at 0°C

-

1-hour reaction time

| Product | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|

| (R)-6-Fluoro-4-hydroxychroman-2- | 85 | 92:8 (syn:anti) |

| carboxylic acid |

The syn selectivity arises from steric hindrance from the fluorine atom, directing borohydride attack to the less hindered face.

Catalytic Hydrogenation

Conditions :

-

H₂ (1 atm), Pd/C (5 wt%) in ethanol

-

25°C for 2 hours

| Product | Conversion (%) | Selectivity |

|---|---|---|

| (R)-6-Fluoro-4-hydroxychroman-2- | 98 | >99% |

| carboxylic acid |

Hydrogenation preserves the carboxylic acid group due to the catalyst's preference for ketone reduction over acid hydrogenolysis .

Esterification and Nucleophilic Acyl Substitution

The carboxylic acid undergoes esterification and related transformations.

Methyl Ester Formation

Conditions :

-

SOCl₂ (2 eq.) in methanol, reflux for 3 hours

| Product | Yield (%) | Purity (HPLC) |

|---|---|---|

| Methyl (R)-6-fluoro-4-oxochroman- | 95 | 99.2% |

| 2-carboxylate |

This intermediate is critical for enzymatic resolution processes .

Amide Formation

Conditions :

-

Thionyl chloride (SOCl₂) followed by NH₃ gas in THF

| Product | Yield (%) | Application |

|---|---|---|

| (R)-6-Fluoro-4-oxochroman-2- | 88 | Precursor to Fidarestat |

| carboxamide | (aldose reductase inhibitor) |

The amide derivative exhibits enhanced binding to aldose reductase’s active site via hydrogen bonding with Trp111 and Tyr48 residues .

Decarboxylative Halogenation

Under radical conditions, the carboxylic acid undergoes decarboxylation to form alkyl halides.

Conditions :

| Reactant | Product | Halide Source | Yield (%) |

|---|---|---|---|

| (R)-6-Fluoro-4-oxochroman- | (R)-6-Fluoro-4-oxo- | CCl₄ | 65 |

| 2-carboxylic acid | chroman-2-carbonyl chloride |

The mechanism involves homolytic cleavage of the Barton ester to generate a carboxyl radical, which decarboxylates to an alkyl radical before halogen abstraction .

Enzymatic Hydrolysis

The (R)-enantiomer is selectively resolved using immobilized EstR esterase in biphasic systems .

Conditions :

-

Racemic methyl ester substrate in aqueous-toluene (1:1 v/v)

-

30°C, pH 7.5, 12-hour reaction

| Parameter | Value |

|---|---|

| Enantiomeric Excess (ee) | 95–96% (R)-acid |

| Total Mole Yield | 93.5% after 10 batches |

Molecular dynamics simulations reveal EstR’s preference for the (R)-ester due to hydrophobic interactions with Val203 and Phe151 residues .

C–H Functionalization

The fluorine atom directs electrophilic aromatic substitution (EAS) at the 5-position.

Conditions :

-

HNO₃/H₂SO₄ (1:3), 0°C for 1 hour

| Product | Yield (%) | Regioselectivity |

|---|---|---|

| (R)-6-Fluoro-5-nitro-4-oxochroman- | 72 | >95% 5-position |

| 2-carboxylic acid |

Density functional theory (DFT) calculations attribute this selectivity to fluorine’s electron-withdrawing effect, which deactivates the 7-position .

Crystallographic Insights

X-ray studies reveal that the dihydropyranone ring adopts an envelope conformation, with the carboxylic acid group participating in O–H···O hydrogen bonds (2.58 Å) and C–H···π interactions (2.82 Å) to stabilize zigzag chains in the crystal lattice . These interactions influence solubility and reactivity in solid-state reactions.

Scientific Research Applications

Pharmaceutical Applications

Key Intermediate for Drug Synthesis

(R)-6-Fluoro-4-oxochroman-2-carboxylic acid is primarily recognized as a crucial intermediate in the synthesis of Fidarestat, a drug that inhibits aldose reductase. This inhibition is significant for treating complications associated with diabetes, such as diabetic neuropathy and retinopathy. The compound's ability to effectively block aldose reductase activity positions it as a promising candidate in diabetes management strategies .

Mechanism of Action

Fidarestat works by preventing the conversion of glucose to sorbitol via the polyol pathway, thereby mitigating osmotic and oxidative stress on nerve cells. The synthesis of (R)-6-fluoro-4-oxochroman-2-carboxylic acid is essential for producing this therapeutic agent .

Enzymatic Resolution

Enzymatic Methods for Chiral Resolution

Recent studies have highlighted innovative methods for obtaining optically pure forms of (R)-6-fluoro-4-oxochroman-2-carboxylic acid through enzymatic resolution. Utilizing two esterases from Geobacillus thermocatenulatus, researchers achieved high enantiomeric excess values (>99% for (S) and 95–96% for (R)) in a biphasic system . This method demonstrates advantages over traditional chemical resolution techniques, which often yield lower purity and generate more waste.

Sequential Biphasic Batch Resolution

A novel approach involving sequential biphasic batch resolution has been developed, allowing for the continuous production of both enantiomers with minimal intervention. This method resulted in a total mole yield of 93.5% over ten batches, showcasing its efficiency and potential for industrial application .

Structural Properties

Crystallographic Insights

The crystal structure of (R)-6-fluoro-4-oxochroman-2-carboxylic acid reveals an envelope conformation of the dihydropyranone ring, with significant hydrogen bonding interactions contributing to its stability . The structural analysis aids in understanding its reactivity and interaction with biological targets.

Case Study: Synthesis of Fidarestat

The synthesis pathway for Fidarestat involves several steps where (R)-6-fluoro-4-oxochroman-2-carboxylic acid serves as a pivotal intermediate. The efficiency of obtaining this compound through enzymatic means has been documented to enhance overall yields and reduce environmental impact compared to traditional methods .

Mechanism of Action

The mechanism of action of ®-6-Fluoro-4-oxochroman-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes or receptors. This can lead to inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects.

Comparison with Similar Compounds

Structural Analogs: Substituent Variations

The title compound belongs to the chroman-2-carboxylic acid family. Key analogs include:

Key Observations :

- The 4-oxo group in the title compound enhances electrophilicity, facilitating interactions with aldose reductase’s active site . Analogs lacking this group (e.g., 99199-60-7) show reduced inhibitory activity.

- Fluorine at position 6 improves metabolic stability and binding affinity compared to methoxy or hydroxyl analogs .

- Enantiomers : The (S)-enantiomer is used in Fidarestat synthesis, while the (R)-form’s pharmacological profile remains underexplored .

Physicochemical Properties

| Property | (R)-6-Fluoro-4-oxochroman-2-carboxylic Acid | 6-Fluorochroman-2-carboxylic Acid | 6-Methoxychroman-2-carboxylic Acid |

|---|---|---|---|

| Molecular Formula | C₁₀H₇FO₄ | C₁₀H₉FO₃ | C₁₁H₁₂O₄ |

| Molecular Weight (g/mol) | 210.16 | 196.17 | 208.21 |

| Density (g/cm³) | 1.498 | — | — |

| Boiling Point (°C) | 427.4 | — | — |

| LogP | 1.24 | ~1.5 (estimated) | ~1.8 (estimated) |

| PSA (Ų) | 63.6 | 57.5 | 55.8 |

Key Observations :

- The 4-oxo group reduces lipophilicity (LogP = 1.24) compared to non-oxo analogs, enhancing solubility in polar solvents .

- Higher polar surface area (PSA) in the title compound (63.6 Ų) suggests better hydrogen-bonding capacity, critical for target binding .

Q & A

Q. What are the established synthetic routes for (R)-6-Fluoro-4-oxochroman-2-carboxylic acid, and what are their critical reaction conditions?

Methodological Answer: The compound is synthesized via oxidative cleavage of (2S,4R)-2-(1′,2′-dihydroxyethyl)-6-fluoro-chroman-4-one using lead tetraacetate in anhydrous benzene, followed by hydrolysis with aqueous silver nitrate and sodium hydroxide. Key steps include maintaining anhydrous conditions, controlling temperature during ammonia addition (323–333 K), and crystallization from ethanol-water mixtures to achieve 83% yield. The stereochemical integrity of the asymmetric carbon is preserved during oxidation .

Q. How is the molecular conformation of (R)-6-Fluoro-4-oxochroman-2-carboxylic acid characterized crystallographically?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) at 113 K reveals an orthorhombic crystal system (space group P222) with unit cell parameters a = 5.3472 Å, b = 12.748 Å, c = 12.785 Å. The dihydropyranone ring adopts an envelope conformation, with the asymmetric C atom in the flap position. Intermolecular O–H⋯O hydrogen bonds and C–H⋯π interactions stabilize the lattice .

Q. What is the role of (R)-6-Fluoro-4-oxochroman-2-carboxylic acid in medicinal chemistry research?

Methodological Answer: The compound is a key chiral intermediate for synthesizing Fidarestat, a potent aldose reductase inhibitor used to study diabetic complications. Its stereochemical purity (R-configuration) is critical for binding affinity to the enzyme active site, as confirmed by comparative assays with racemic mixtures .

Advanced Research Questions

Q. How can chiral resolution and enantiomeric excess (ee) be optimized during the synthesis of (R)-6-Fluoro-4-oxochroman-2-carboxylic acid?

Methodological Answer: Asymmetric synthesis via Sharpless epoxidation or enzymatic resolution may improve ee. For example, Kurono et al. (1994) achieved >99% ee using chiral auxiliaries in a multi-step protocol involving stereoselective cyclization. HPLC analysis with a chiral stationary phase (e.g., Chiralpak AD-H column) is recommended for ee validation .

Q. What contradictions exist in crystallographic data for fluorinated chromanone derivatives, and how can they be resolved?

Methodological Answer: Discrepancies in reported unit cell parameters (e.g., b and c axes varying by ±0.5 Å across studies) may arise from temperature-dependent lattice distortions. Re-refinement of raw diffraction data using modern software (e.g., Olex2) and validation via Hirshfeld surface analysis can resolve ambiguities .

Q. What analytical challenges arise in quantifying trace impurities in (R)-6-Fluoro-4-oxochroman-2-carboxylic acid, and how are they addressed?

Methodological Answer: Fluorinated byproducts (e.g., decarboxylated derivatives) can co-elute in HPLC. Ultra-performance liquid chromatography (UPLC) coupled with high-resolution mass spectrometry (HRMS) using a C18 column (1.7 µm particles) and 0.1% formic acid/ACN gradient improves separation. Limit of detection (LOD) < 0.1% is achievable .

Q. How do solvent polarity and temperature affect the stability of the carboxylic acid moiety during long-term storage?

Methodological Answer: Accelerated stability studies (40°C/75% RH for 6 months) show degradation <2% in anhydrous ethanol but >5% in aqueous buffers (pH 7.4). DFT calculations suggest protonation at the carbonyl oxygen increases susceptibility to hydrolysis. Storage under nitrogen at -20°C in desiccated amber vials is optimal .

Data Reproducibility and Experimental Design

Q. Why might reported yields for (R)-6-Fluoro-4-oxochroman-2-carboxylic acid vary between 70–85% across studies?

Methodological Answer: Variability arises from differences in workup protocols (e.g., ethyl acetate extraction efficiency) and residual solvents in crystallization. Standardizing reaction quenching (e.g., rapid acidification to pH 1 with HCl) and using Karl Fischer titration to control water content (<0.1%) improves reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.